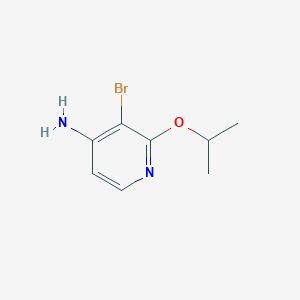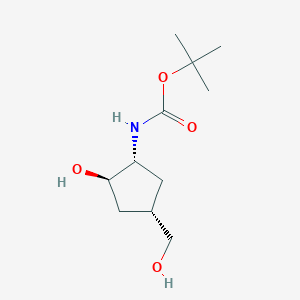
tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate is a chemical compound with a complex structure that includes a cyclopentane ring substituted with hydroxyl and hydroxymethyl groups, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and equipment designed for large-scale chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may be used in the development of new drugs or as a model compound to study biochemical pathways and interactions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentane derivatives with hydroxyl and carbamate groups, such as:
- tert-Butyl ((1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl)carbamate
- tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(methoxymethyl)cyclopentyl)carbamate .
Uniqueness
What sets tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate apart is its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups. This unique combination of features allows for distinct reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-4-7(6-13)5-9(8)14/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7-,8+,9+/m0/s1 |
InChI Key |
GNFNVXYTNUOZLY-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
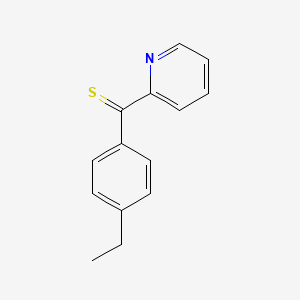
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
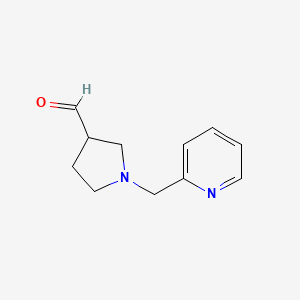
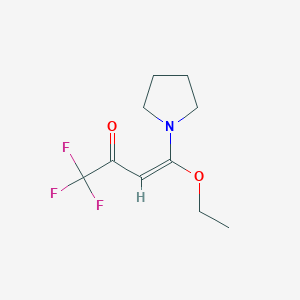
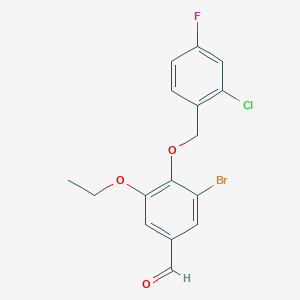

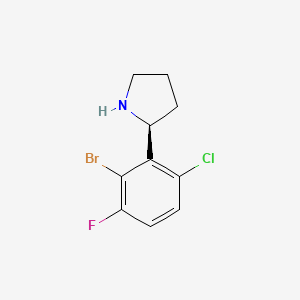
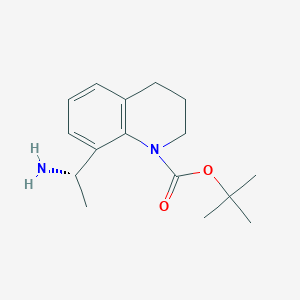
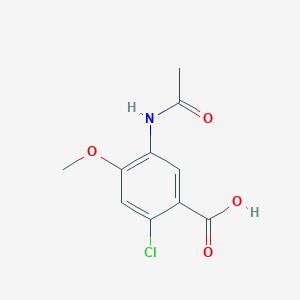
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12997066.png)
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
